![molecular formula C19H20N4O4S B1222324 N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B1222324.png)
N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide is a complex organic compound that belongs to the class of quinolines and nitro compounds. It is characterized by its unique structure, which includes a quinoline ring substituted with a nitro group and an ethylamino group, as well as a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide typically involves multiple steps One common approach is to start with the nitration of quinoline to introduce the nitro group at the 5-positionThe final step involves the coupling of the resulting intermediate with benzenesulfonyl chloride to form the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of quinoline and benzenesulfonamide, which can be further functionalized for specific applications .
Scientific Research Applications
N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-5-nitroquinolin-8-amine
- 4-chloro-N-ethyl-N-{2-[(5-nitro-8-quinolinyl)amino]ethyl}benzenesulfonamide
Uniqueness
N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide is unique due to its combination of a quinoline ring with a nitro group and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-ethyl-N-[2-[(5-nitroquinolin-8-yl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H20N4O4S/c1-2-22(28(26,27)15-7-4-3-5-8-15)14-13-20-17-10-11-18(23(24)25)16-9-6-12-21-19(16)17/h3-12,20H,2,13-14H2,1H3 |
InChI Key |
WAGUZILONSGUTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Furan-2-yl)[4-(3-phenylallyl)piperazin-1-yl]methanone](/img/structure/B1222242.png)


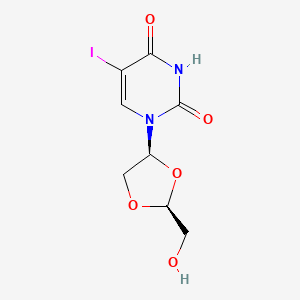




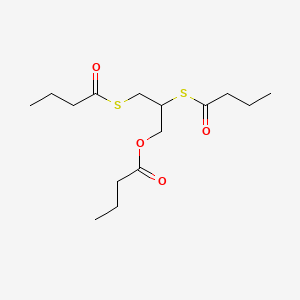
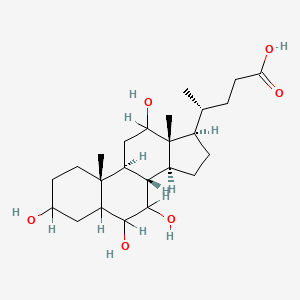
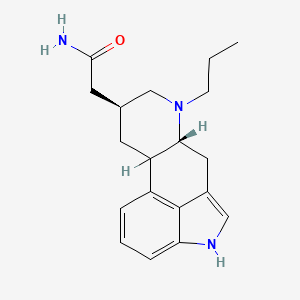

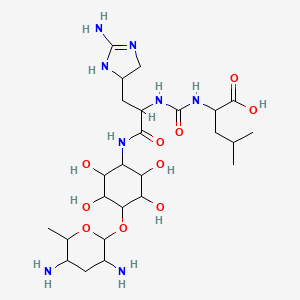
![2-(diethylamino)-1-[7-[2-(diethylamino)acetyl]-9H-fluoren-2-yl]ethanone](/img/structure/B1222265.png)
